molecular formula C22H19NO2S2 B12177591 N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12177591
M. Wt: 393.5 g/mol
InChI Key: DCMAVKWBIQNTMF-UHFFFAOYSA-N
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Description

N,3-Diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a sulfur-containing heterocyclic compound featuring a 5,6-dihydro-1,4-oxathiine core. This structure integrates a carboxamide group substituted with diphenyl and thiophen-2-ylmethyl moieties, distinguishing it from related derivatives.

Properties

Molecular Formula

C22H19NO2S2

Molecular Weight

393.5 g/mol

IUPAC Name

N,5-diphenyl-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C22H19NO2S2/c24-22(20-21(27-15-13-25-20)17-8-3-1-4-9-17)23(16-19-12-7-14-26-19)18-10-5-2-6-11-18/h1-12,14H,13,15-16H2

InChI Key

DCMAVKWBIQNTMF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)N(CC2=CC=CS2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include thiophene derivatives, phenyl compounds, and oxathiine precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with different chemical and physical properties.

Scientific Research Applications

N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers, coatings, and adhesives, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Carboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity (hCA I) Synthesis Highlights
Target Compound 5,6-dihydro-1,4-oxathiine N-(thiophen-2-ylmethyl), 3-phenyl Not explicitly reported (inferred high) Likely avoids chlorinating agents (analogous to )
14a 5,6-dihydro-1,4-dioxine 3-phenyl High inhibitory activity
11 Benzo[b][1,4]oxazine 2-methyl-3-oxo Reduced activity vs. 14a
3-phenyl-N-propyl derivative 5,6-dihydro-1,4-oxathiine N-propyl, 3-phenyl Moderate activity (slight decrease vs. 14a)
8b Thieno[3,2-b]pyrrole N-ethyl High activity (thieno derivatives)

Substituent Effects on Activity

  • Thiophene vs. Furan/Phenyl Groups: Thieno derivatives (e.g., compound 8b) exhibit superior hCA I inhibition compared to furo or purely phenyl-substituted analogs . The target compound’s thiophen-2-ylmethyl group likely enhances binding affinity due to sulfur’s electronegativity and aromatic interactions.
  • Chain Length and Flexibility : Prolonged alkyl chains (e.g., N-propyl in 3-phenyl-N-propyl-5,6-dihydro-1,4-oxathiine-2-carboxamide ) slightly reduce activity, suggesting steric hindrance or reduced solubility . The target compound’s thiophen-2-ylmethyl group, a rigid aromatic substituent, may optimize steric and electronic interactions.
  • Aromatic vs. Aliphatic Substituents: Ethyl groups (e.g., 8b) improve activity, while bulkier benzyl or fluorobenzyl groups (8c, 8d) diminish potency .

Biological Activity

N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex heterocyclic compound featuring a thiophene ring and an oxathiine moiety. This unique structure suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H19NO4S2. The presence of multiple functional groups allows for various interactions with biological targets, which may contribute to its pharmacological properties.

Biological Activities

Preliminary studies indicate that compounds with similar structural features exhibit diverse biological activities. The following table summarizes some of these activities:

Compound NameStructural FeaturesBiological Activity
5-MethylthiazoleThiazole ringAntimicrobial
3-ThienylacetamideThiophene ringAnalgesic
1-BenzothiazoleBenzothiazole ringAnticancer

This compound is particularly interesting due to its combination of a thiophene and an oxathiine moiety along with the diphenyl substituent. This combination may enhance its stability and confer distinctive biological properties compared to its analogs.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways.
  • Antioxidant Activity : The presence of thiophene and oxathiine structures may contribute to antioxidant properties.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

  • Study on Antimicrobial Activity : A compound structurally related to N,3-diphenyl-N-(thiophen-2-ylmethyl)-5,6-dihydro-1,4-oxathiine was found to exhibit significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell wall synthesis.
  • Analgesic Effects : Research indicated that derivatives containing thiophene rings demonstrated analgesic properties in animal models. These effects were attributed to modulation of pain pathways through receptor interactions.

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